N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClFN2O2S2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Selective COX-2 Inhibitors
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) selectively. This is crucial for developing new therapeutics for inflammation, pain, and possibly cancer, without the gastrointestinal side effects associated with non-selective COX inhibitors. The introduction of fluorine atoms has been found to enhance COX-2 selectivity and potency, leading to the development of compounds like JTE-522, which shows significant potential in treating conditions like rheumatoid arthritis and osteoarthritis due to its high selectivity and oral activity (Hashimoto et al., 2002).
Organic Synthesis
Novel Synthesis Routes
Research has explored novel synthetic routes to create derivatives and related compounds, demonstrating the flexibility of this compound in chemical synthesis. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate for producing pesticides, highlights innovative approaches to complex molecules (Xiao-hua Du et al., 2005).
Materials Science
Electronic and Optical Materials
Derivatives of this compound are also pivotal in the development of novel materials with specific electronic and optical properties. This includes the synthesis and characterization of metallophthalocyanines, which have applications in photovoltaics, electronics, and as catalysts due to their unique electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Based on its structural features, it is likely to undergo metabolism by cytochrome p450 enzymes, similar to other structurally related compounds . The impact of these properties on the compound’s bioavailability is currently unknown.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, elevated temperatures may enhance the volatilization of similar compounds, potentially affecting their bioavailability . .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S2/c1-11-15(24-17(21-11)12-6-2-3-7-13(12)18)10-20-25(22,23)16-9-5-4-8-14(16)19/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYIMSJPJEMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.